molecular formula C19H24N6O3 B2738291 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1257546-66-9

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2738291
CAS No.: 1257546-66-9
M. Wt: 384.44
InChI Key: QBSDDJJAVGIWRO-UHFFFAOYSA-N
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Description

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Biological Activity

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C19H24N6O3
Molecular Weight 396.44 g/mol
CAS Number 1251691-06-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against A549 human lung adenocarcinoma cells. In vitro assays have shown that the compound reduces cell viability in a dose-dependent manner.

Case Study: Anticancer Efficacy

In a study evaluating various derivatives, this compound was compared against standard chemotherapeutics like cisplatin. The results indicated that this compound demonstrated comparable or superior cytotoxicity towards cancer cells while exhibiting lower toxicity to non-cancerous cells (HSAEC1-KT), suggesting a favorable therapeutic index.

Compound Cell Line IC50 (µM) Comparison Drug IC50 (µM)
Target CompoundA54915Cisplatin10
ControlHSAEC1-KT50--

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Case Study: Antimicrobial Efficacy

In a screening assay against various pathogens, this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Research indicates that modifications in the structural components of this compound can significantly influence its biological activity. For instance, variations in the substituents on the pyrimidine ring or alterations in the amino group can enhance either anticancer or antimicrobial potency.

Properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-12-11-16(23-13-3-5-14(28-2)6-4-13)25-19(22-12)21-10-9-20-18(27)15-7-8-17(26)24-15/h3-6,11,15H,7-10H2,1-2H3,(H,20,27)(H,24,26)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSDDJJAVGIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2CCC(=O)N2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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